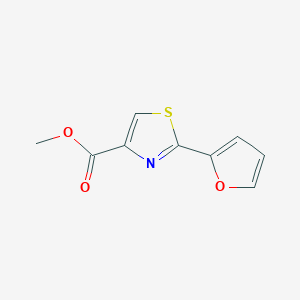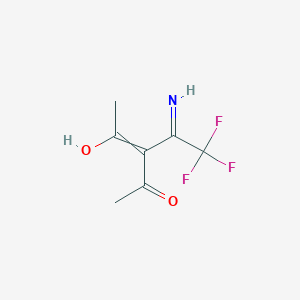
2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and amino groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione typically involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride. This reaction generates the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with the diketone to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the electrophilic species.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism by which 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
- 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene
Uniqueness
Compared to similar compounds, 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione stands out due to its specific combination of trifluoromethyl and amino groups, which impart unique reactivity and stability. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .
Propiedades
Número CAS |
138610-12-5 |
|---|---|
Fórmula molecular |
C7H8F3NO2 |
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2,2,2-trifluoroethanimidoyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H8F3NO2/c1-3(12)5(4(2)13)6(11)7(8,9)10/h11-12H,1-2H3 |
Clave InChI |
ZGZFEVLERGWXOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)C)C(=N)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


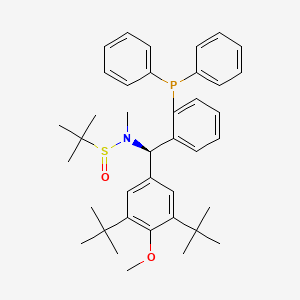
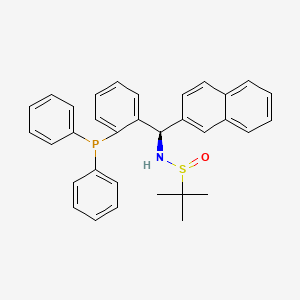
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
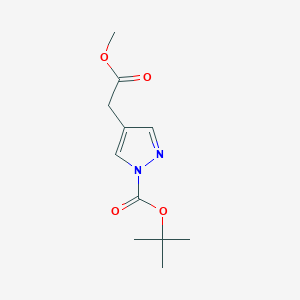
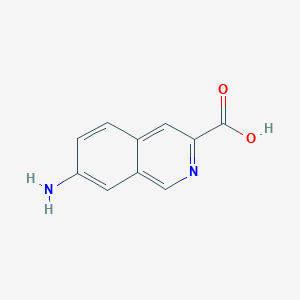
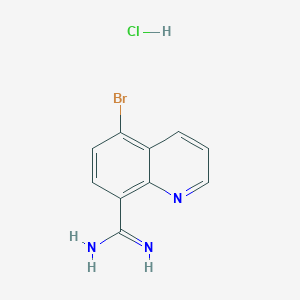
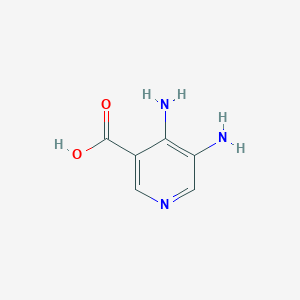
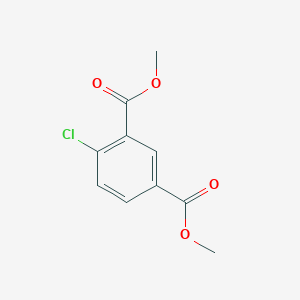
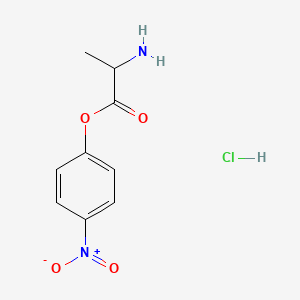

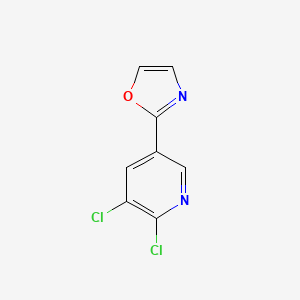
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
